2-Amino-3-(1H-indene-2-carboxamido)propanoic acid
Description
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-amino-3-(1H-indene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14N2O3/c14-11(13(17)18)7-15-12(16)10-5-8-3-1-2-4-9(8)6-10/h1-5,11H,6-7,14H2,(H,15,16)(H,17,18) |
InChI Key |
LZAHALZECHAYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C(=O)NCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid typically involves the reaction of indene derivatives with amino acids under specific conditions. One common method involves the condensation of indene-2-carboxylic acid with an amino acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indene ring can be oxidized to form indanone derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanone derivatives, while substitution can introduce halogen or nitro groups onto the indene ring.
Scientific Research Applications
2-Amino-3-(1H-indene-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. The indene ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Indole-Based Amino Acids
- 2-Amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan analog): This compound replaces the indene-carboxamido group with an indole ring. The indole moiety enhances aromatic π-stacking interactions in proteins, contributing to its role in neurotransmitter synthesis (e.g., serotonin). Molecular weight: ~204.22 g/mol .
- Used in studies of mycobacterial inhibition .
Thiazole-Containing Derivatives
- (S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid: Incorporates a thiazole ring linked to a phenyl group. These derivatives exhibit antimycobacterial activity against M. tuberculosis H37Ra (MIC: 12.5–50 µg/mL) without cytotoxicity in HUVEC cells .
Neurotoxic Amino Acids
- 2-Amino-3-(methylamino)-propanoic acid (BMAA): A neurotoxic excitatory amino acid linked to ALS. BMAA has low blood-brain barrier permeability (permeability-surface area: 2–5 × 10⁻⁵ mL/s/g) and requires doses >100 mg/kg to achieve toxic brain concentrations (>250 µM) .
Physicochemical Properties
- Solubility and Stability : Indene-carboxamido derivatives likely exhibit lower aqueous solubility compared to indole-based analogs due to increased hydrophobicity. Thiazole-containing compounds may benefit from heterocyclic polarity, enhancing bioavailability .
- Synthetic Routes : The target compound may be synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in indole-carboxamide derivatives .
Pharmacological and Toxicological Profiles
- BMAA : Chronic infusion in rats achieves steady-state brain concentrations of 10–30 µg/g, far below neurotoxic thresholds at dietary doses. Highlights the critical role of dosing in toxicity.
- Thiazole Derivatives : Non-toxic to human cells (HeLa, HCT 116) at therapeutic concentrations, suggesting a safer profile compared to BMAA.
Key Structural and Functional Differences
Biological Activity
2-Amino-3-(1H-indene-2-carboxamido)propanoic acid, also known by its chemical formula C13H14N2O3, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.
- Molecular Formula: C13H14N2O3
- Molar Mass: 246.26 g/mol
- CAS Number: 1182348-03-3
The structure of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid features an indene ring, which is significant for its biological interactions. The presence of amino and carboxamide functional groups suggests potential for hydrogen bonding and interaction with biological macromolecules.
Research has indicated that 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid may modulate various biological pathways:
-
Modulation of Ion Channels :
- Studies have shown that compounds similar to 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid can act as modulators of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). This modulation is crucial for restoring function in CFTR variants associated with cystic fibrosis .
- Inhibition of Apoptosis :
- Complement Activity Modulation :
Table 1: Summary of Biological Activities
Case Study 1: CFTR Modulation
A study highlighted the efficacy of various compounds structurally related to 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid in enhancing CFTR function. The results showed that specific analogs could significantly improve ion transport in cells derived from cystic fibrosis patients, demonstrating the potential for therapeutic intervention in this genetic disorder .
Case Study 2: Cancer Therapeutics
In vitro studies have demonstrated that 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid can inhibit the growth of several cancer cell lines by inducing apoptosis through caspase pathway modulation. This suggests a dual role where the compound not only inhibits tumor growth but also promotes programmed cell death in malignant cells .
Pharmacological Implications
The pharmacological implications of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid are vast. Its ability to modulate ion channels and influence apoptotic pathways makes it a candidate for drug development aimed at treating conditions such as cystic fibrosis and various cancers. Further research is needed to explore its pharmacokinetics, optimal dosing regimens, and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
